2-Ethylhexyl decanoate
Overview
Description
2-Ethylhexyl decanoate, also known as decanoic acid, 2-ethylhexyl ester, is an organic compound with the molecular formula C18H36O2. It is an ester formed from decanoic acid and 2-ethylhexanol. This compound is commonly used in cosmetics and personal care products due to its emollient properties, which help to soften and moisturize the skin and hair .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl decanoate is synthesized through an esterification reaction between decanoic acid and 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Decanoic Acid+2-Ethylhexanol→2-Ethylhexyl Decanoate+Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl decanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decanoic acid and 2-ethylhexanol.
Oxidation: The ester can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of various oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Decanoic acid and 2-ethylhexanol.
Oxidation: Various carboxylic acids and alcohols.
Reduction: Alcohols corresponding to the ester components.
Scientific Research Applications
2-Ethylhexyl decanoate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient and conditioning agent in skin and hair care products.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of active pharmaceutical ingredients.
Food Industry: Utilized as a flavoring agent and in the formulation of food additives.
Chemical Industry: Employed as a plasticizer in the production of flexible plastics and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ethylhexyl decanoate in its various applications is primarily based on its ability to interact with biological membranes and enhance the permeability of active ingredients. In cosmetics, it helps to improve the texture and feel of products by forming a protective barrier on the skin and hair, reducing water loss, and providing a smooth, non-greasy finish .
Comparison with Similar Compounds
2-Ethylhexyl Palmitate: Another ester used in cosmetics with similar emollient properties.
2-Ethylhexyl Stearate: Known for its use in personal care products as a skin conditioning agent.
Isopropyl Myristate: Commonly used in cosmetics for its ability to enhance the absorption of active ingredients.
Uniqueness: 2-Ethylhexyl decanoate is unique in its balance of molecular weight and chain length, providing an optimal combination of emollient properties and stability. Its relatively low viscosity and excellent spreading properties make it a preferred choice in formulations where a light, non-greasy feel is desired .
Properties
IUPAC Name |
2-ethylhexyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-15-18(19)20-16-17(6-3)14-8-5-2/h17H,4-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYIWOWYMLEPSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867776 | |
Record name | decanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73947-30-5 | |
Record name | 2-Ethylhexyl caprate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73947-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl caprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073947305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | decanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXYL CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4H583N13K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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